molecular formula C21H20N8O3S B14434789 Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- CAS No. 78311-73-6

Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)-

Cat. No.: B14434789
CAS No.: 78311-73-6
M. Wt: 464.5 g/mol
InChI Key: XAFVECJWOFKUCE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the hydroxyphenyl, methylene, amino, pyrimidinyl, and tetrazolyl groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, aldehydes, and tetrazoles. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific pH ranges.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activities and protein interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The presence of the sulfonamide group suggests it could inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic.

Uniqueness

Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- is unique due to its complex structure, which combines multiple functional groups

Properties

78311-73-6

Molecular Formula

C21H20N8O3S

Molecular Weight

464.5 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methylideneamino]-N-(4-methylpyrimidin-2-yl)-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C21H20N8O3S/c1-15-10-12-22-21(24-15)29(13-11-20-25-27-28-26-20)33(31,32)19-8-4-17(5-9-19)23-14-16-2-6-18(30)7-3-16/h2-10,12,14,30H,11,13H2,1H3,(H,25,26,27,28)

InChI Key

XAFVECJWOFKUCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)O

Origin of Product

United States

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